

TRIA-662 (1-Methylnicotinamide): An Endogenous Metabolite with Therapeutic Potential

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TRIA-662

Cat. No.: B1211872

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

TRIA-662, chemically known as 1-Methylnicotinamide (1-MNA) chloride, is an endogenous metabolite of nicotinamide (Vitamin B3). Initially considered an inactive byproduct of NAD⁺ metabolism, recent scientific evidence has illuminated its significant biological activities, positioning it as a molecule of interest for therapeutic development. This technical guide provides a comprehensive overview of **TRIA-662**, focusing on its biosynthesis, pharmacokinetics, and key signaling pathways through which it exerts its notable antithrombotic and anti-inflammatory effects. Detailed experimental protocols and quantitative data from preclinical and clinical studies are presented to support further research and development efforts.

Introduction to TRIA-662 (1-Methylnicotinamide)

TRIA-662 (1-MNA) is a quaternary pyridinium cation naturally produced in the liver through the action of the enzyme nicotinamide N-methyltransferase (NNMT)[1]. It is a key component of the NAD⁺ salvage pathway, contributing to the regulation of cellular energy metabolism[2]. Beyond its metabolic role, **TRIA-662** has been demonstrated to possess potent antithrombotic and anti-inflammatory properties, making it a promising candidate for addressing a range of cardiovascular and inflammatory conditions[2][3][4]. Its CAS number is 1005-24-9.

Biosynthesis and Metabolism

TRIA-662 is synthesized in the liver from nicotinamide, a form of vitamin B3. The enzyme nicotinamide N-methyltransferase (NNMT) catalyzes the transfer of a methyl group from S-adenosyl methionine (SAM) to the pyridine nitrogen of nicotinamide, forming 1-MNA. 1-MNA is then further metabolized by aldehyde oxidase (AOX1) to N1-methyl-2-pyridone-5-carboxamide (M2PY) and N1-methyl-4-pyridone-5-carboxamide, which are the major metabolites excreted in the urine. The biosynthesis of 1-MNA is a crucial step in nicotinamide metabolism and has implications for cellular NAD⁺ levels.

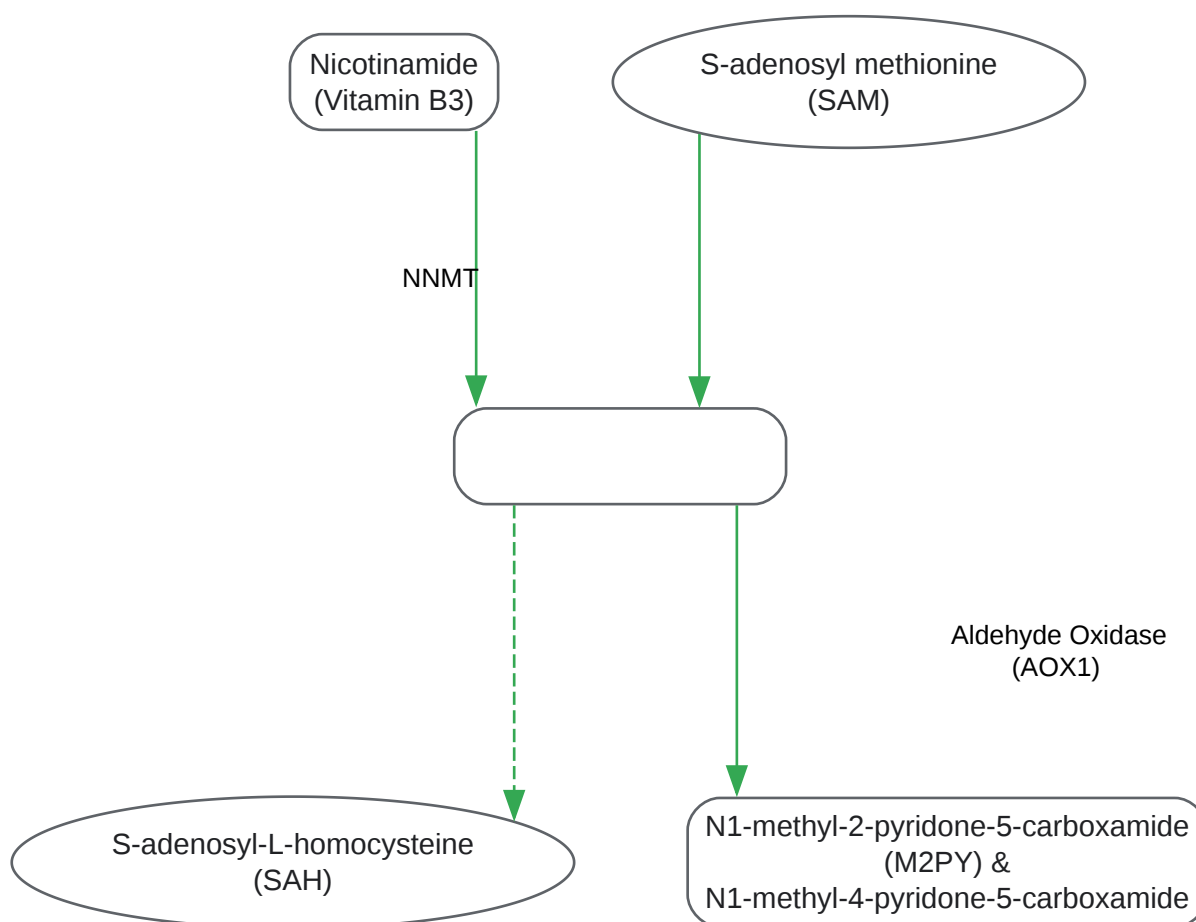


Figure 1. Biosynthesis of TRIA-662 (1-MNA)

[Click to download full resolution via product page](#)

Figure 1. Biosynthesis of **TRIA-662** (1-MNA)

Pharmacokinetics

The pharmacokinetic profile of **TRIA-662** has been investigated in both preclinical and clinical settings. Studies in rats have shown that the bioavailability and pharmacokinetic profile can be influenced by the salt form, with nitrate salts showing higher bioavailability compared to chloride salts. In humans, basal plasma levels of 1-MNA have been measured, and its renal clearance is known to be mediated by organic cation transporters (OCTs) and multidrug and toxin extrusion (MATE) proteins.

Table 1: Pharmacokinetic Parameters of TRIA-662 (1-MNA) in Rats

Parameter	MNACl (Chloride Salt)	MNANO3 (Nitrate Salt)
Bioavailability (%)	9.1	22.4
Cmax (μM)	16.13	21.74
tmax (h)	0.63	1.92
Volume of Distribution (Vss) (L/kg)	0.76	1.96
Data from a study in rats.		

Table 2: Basal Levels of TRIA-662 (1-MNA) in Humans

Matrix	Concentration Range
Plasma	4 - 120 ng/mL
Urine	2000 - 15,000 ng/mL
Data from a study in healthy human subjects.	

Signaling Pathways and Mechanism of Action

TRIA-662 exerts its biological effects through distinct signaling pathways, primarily impacting vascular homeostasis and inflammation.

Antithrombotic Activity: The COX-2/Prostacyclin Pathway

The antithrombotic effects of **TRIA-662** are mediated by the upregulation of the cyclooxygenase-2 (COX-2) pathway, leading to increased production of prostacyclin (PGI₂). PGI₂ is a potent vasodilator and inhibitor of platelet aggregation. This mechanism has been demonstrated in vivo in rat models of arterial thrombosis.

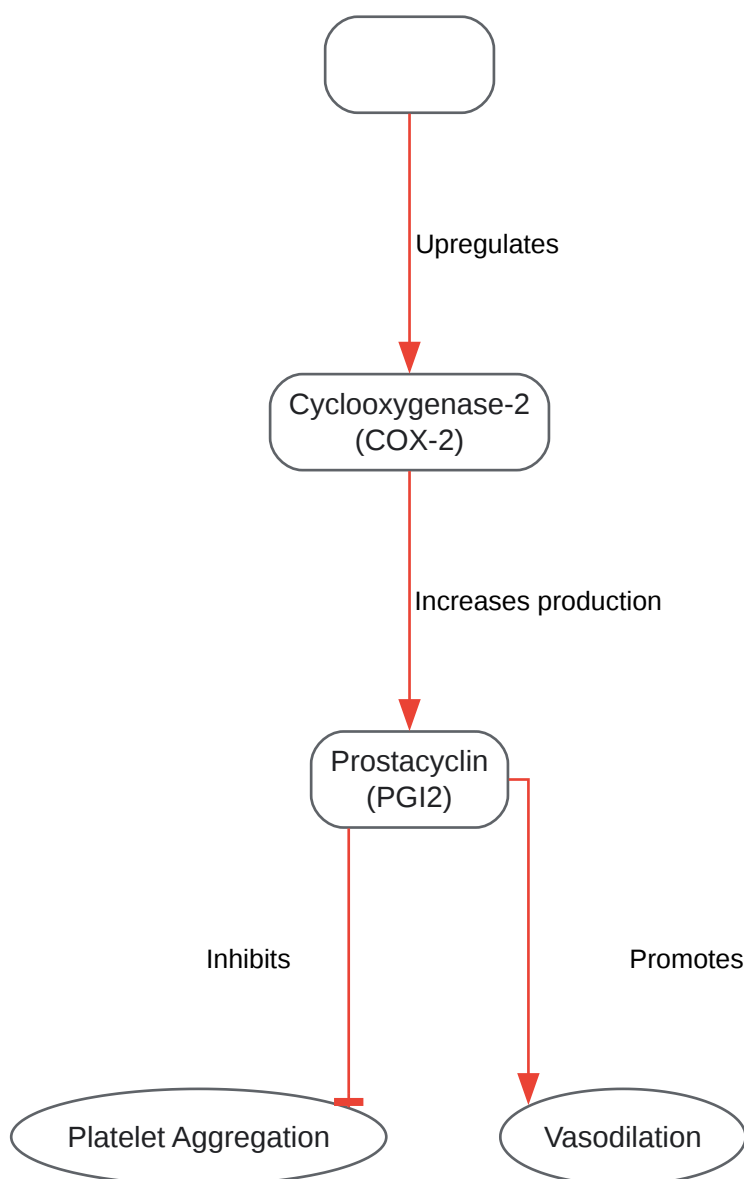


Figure 2. Antithrombotic Signaling Pathway of TRIA-662

[Click to download full resolution via product page](#)

Figure 2. Antithrombotic Signaling Pathway of **TRIA-662**

Anti-inflammatory Activity: The eNOS/Nitric Oxide Pathway

TRIA-662 also exhibits anti-inflammatory properties by enhancing the bioavailability of nitric oxide (NO) through the activation of endothelial nitric oxide synthase (eNOS). NO plays a crucial role in maintaining vascular health by promoting vasodilation and reducing inflammation. Studies have shown that **TRIA-662** can reverse endothelial dysfunction in models of diabetes and hypertriglyceridemia.

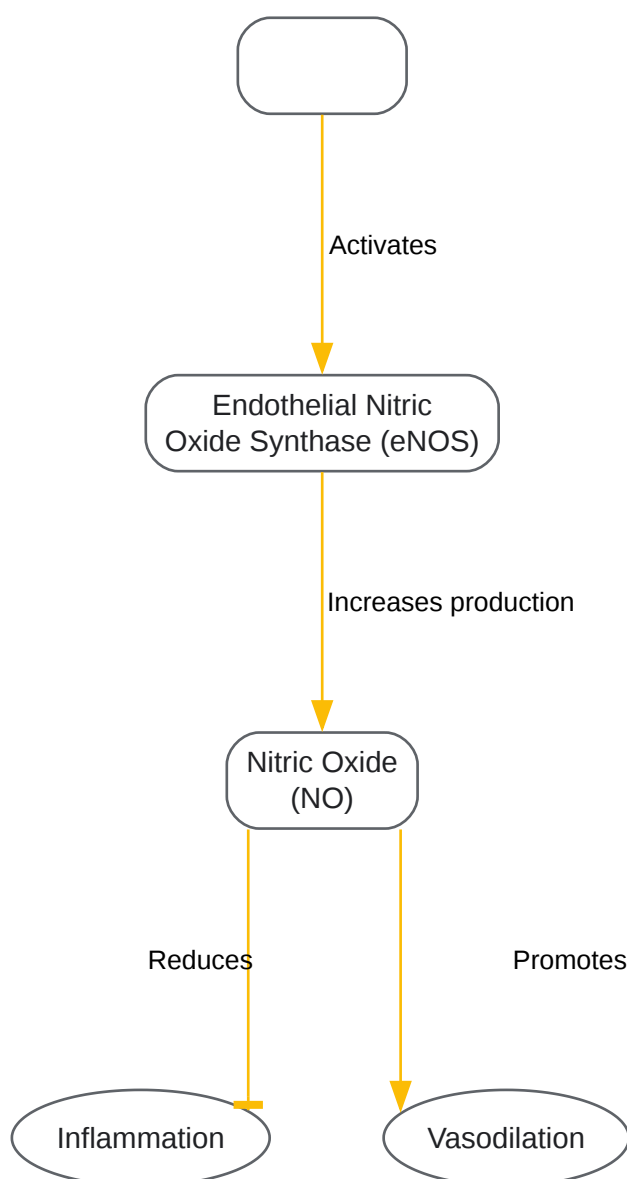


Figure 3. Anti-inflammatory Signaling Pathway of TRIA-662

[Click to download full resolution via product page](#)

Figure 3. Anti-inflammatory Signaling Pathway of **TRIA-662**

Quantitative Data from Preclinical Studies
Table 3: Dose-Dependent Antithrombotic Effect of TRIA-662 in a Rat Model of Arterial Thrombosis

Treatment Group	Dose (mg/kg, i.v.)	Thrombus Weight (mg) (Mean ± SEM)
Vehicle	-	0.88 ± 0.10
TRIA-662	3	0.90 ± 0.10
TRIA-662	10	0.48 ± 0.20
TRIA-662	30	0.44 ± 0.07**

*Data from a study in
renovascular hypertensive
rats. *p<0.01 vs. vehicle.

Table 4: Effect of TRIA-662 on Inflammatory Markers in Activated Macrophages

Treatment	Concentration	TNF-α Production	IL-6 Production	ROS Generation
Nicotinamide	(Non-cytotoxic)	Inhibited	Inhibited	Inhibited
TRIA-662	(Non-cytotoxic)	No significant effect	No significant effect	Inhibited

Data from in vitro
studies on LPS-
stimulated
peritoneal
macrophages
from CBA/J
mice.

Experimental Protocols

Assessment of Antithrombotic Activity in a Rat Model of Arterial Thrombosis

This protocol is based on the methodology described in studies investigating the antithrombotic effects of **TRIA-662**.

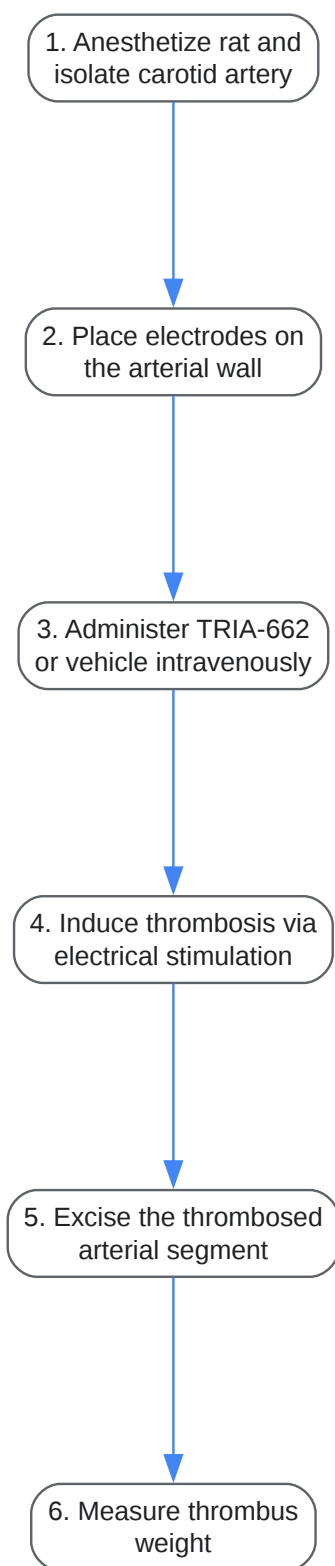


Figure 4. Workflow for Rat Arterial Thrombosis Model

[Click to download full resolution via product page](#)

Figure 4. Workflow for Rat Arterial Thrombosis Model

Methodology:

- **Animal Preparation:** Male Wistar rats are anesthetized, and the common carotid artery is surgically exposed.
- **Thrombosis Induction:** An electrical current is applied to the arterial wall to induce endothelial damage and subsequent thrombus formation.
- **Drug Administration:** **TRIA-662** or vehicle is administered intravenously at various doses prior to or following the induction of thrombosis.
- **Thrombus Evaluation:** After a set period, the thrombosed segment of the artery is excised, and the wet weight of the thrombus is determined.
- **Data Analysis:** Thrombus weight in the **TRIA-662**-treated groups is compared to the vehicle control group to assess the dose-dependent antithrombotic effect.

Macrophage Inflammation Assay

This protocol is a generalized procedure based on standard methods for assessing the anti-inflammatory effects of compounds on macrophages.

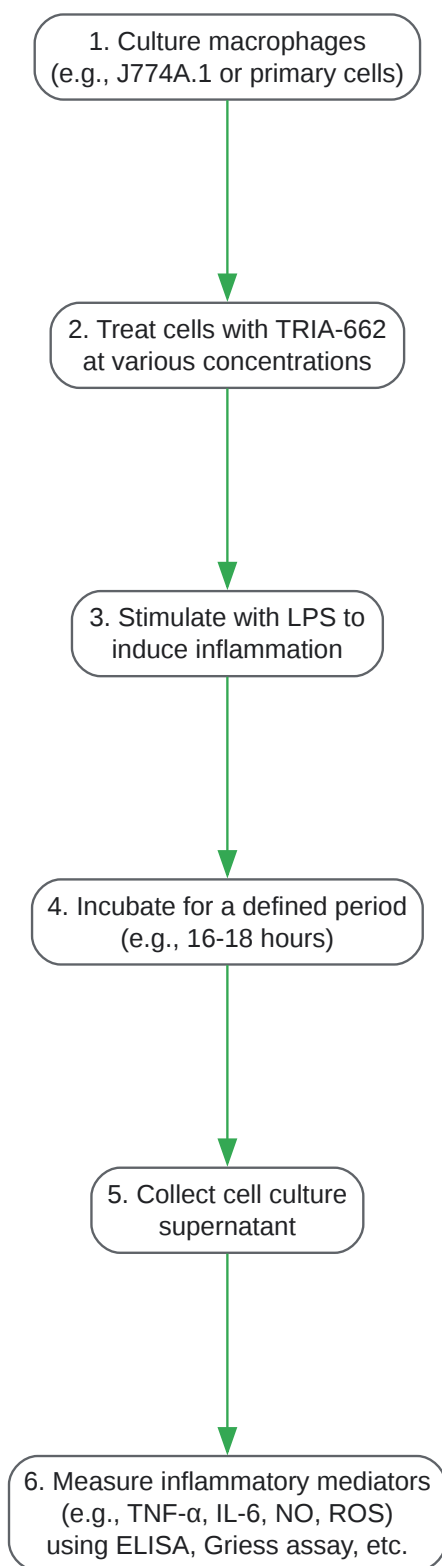


Figure 5. Workflow for Macrophage Inflammation Assay

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrophage Inflammatory Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [TRIA-662 (1-Methylnicotinamide): An Endogenous Metabolite with Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1211872#tria-662-as-an-endogenous-metabolite]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com